Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride is a chemical compound with significant relevance in medicinal chemistry. Its chemical structure includes a tetrahydronaphthalene core, which is modified with an amino group and a carboxylate ester. The compound is classified under the category of tetrahydronaphthalene derivatives, which are known for their biological activities, particularly in cardiovascular pharmacology.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for its pharmacological properties. It falls under the classification of amino acids and naphthalene derivatives, which are pivotal in the synthesis of more complex pharmaceutical agents. The specific CAS number for methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride is 372143-98-1, indicating its unique identity in chemical databases.
The synthesis of methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride typically involves several steps that may include:
The molecular formula of methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride is , with a molecular weight of approximately 227.69 g/mol.
The structural representation can be depicted using SMILES notation: NC1(C(=O)O)CCC2=C(C=CC=C2)C1.[H]Cl
.
Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study.
The mechanism of action for methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride primarily relates to its interaction with biological targets in the cardiovascular system:
Research indicates that derivatives of tetrahydronaphthalenes exhibit significant activity against cardiovascular conditions by influencing smooth muscle contraction and neurotransmitter release.
Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications .
Methyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride has several applications in scientific research:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: